molecular formula C15H22O4 B8000157 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol

Cat. No.: B8000157
M. Wt: 266.33 g/mol
InChI Key: HYWFDWUPSAYNTR-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 1,3-dioxanyl ring and a 2-ethoxyphenyl group.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,13,15-16H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWFDWUPSAYNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of carbonyl compounds with ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of NBS (N-Bromosuccinimide) . This reaction is known for its tolerance to acid-sensitive groups, making it a versatile method for synthesizing 1,3-dioxane derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The 1,3-dioxane ring and ethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • In contrast, the nitroimidazole derivative in exhibits hypoxia-targeted reduction, highlighting how electron-withdrawing groups (e.g., nitro) can modulate bioreductive activation .
  • Functional Group Impact: The 1,3-dioxanyl ring enhances polarity relative to simpler propanol derivatives (e.g., 1-(4-methylphenyl)-1-propanol in ), improving aqueous solubility but possibly reducing metabolic stability compared to amino-substituted analogs like D(+)-2-amino-3-phenyl-1-propanol .

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O4C_{15}H_{22}O_4. The compound contains a dioxane moiety and an ethoxyphenyl group, which contribute to its chemical reactivity and biological properties.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit various pharmacological effects. The presence of the dioxane ring may enhance the compound's interaction with biological targets, potentially leading to:

  • Antioxidant Activity : Compounds with dioxane rings are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : The ethoxy group can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The dioxane ring may facilitate hydrogen bonding or hydrophobic interactions, enhancing binding affinity to biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Dioxane Ring : This can be achieved through the reaction of carbonyl compounds with vicinal diols.
  • Alkylation : The introduction of the ethoxy group is often accomplished via nucleophilic substitution reactions.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several dioxane derivatives, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting robust antioxidant activity.

Study 2: Antimicrobial Testing

In vitro tests showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanolC15H22O4Contains an ethoxy group; potential for different biological activities
3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanolC19H28O6Features methoxy substitutions; may exhibit different pharmacological profiles
2,3-Dichloro-1-propanolC3H6Cl2OSimilar dichloro structure; used in various industrial applications

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